![molecular formula C18H32N2O3 B5631439 (3R*,4R*)-3-cyclobutyl-1-{[1-(2-methoxyethyl)-4-piperidinyl]carbonyl}-4-methyl-3-pyrrolidinol](/img/structure/B5631439.png)
(3R*,4R*)-3-cyclobutyl-1-{[1-(2-methoxyethyl)-4-piperidinyl]carbonyl}-4-methyl-3-pyrrolidinol
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves complex reactions like 1,3-dipolar cycloaddition and crystallization processes to achieve high purity and specific stereochemistry. For example, Kotian et al. (2005) describe a large-scale synthesis approach for a structurally similar pyrrolidin-3-ol, emphasizing the importance of stereochemistry in synthesis processes (Kotian, Lin, El-Kattan, & Chand, 2005).
Molecular Structure Analysis
Crystallography plays a crucial role in determining the molecular structure of complex organic compounds. Moustafa and Girgis (2007) utilized X-ray crystallography to elucidate the structure of cyclohepta ring compounds, showcasing the utility of this method in understanding molecular configuration (Moustafa & Girgis, 2007).
Chemical Reactions and Properties
Chemical reactions involving the compound of interest or its analogs often highlight its reactivity and potential transformations. Garve et al. (2017) demonstrated a method to synthesize 2-unsubstituted pyrrolidines and piperidines from donor-acceptor cyclopropanes, illustrating the compound's versatility in chemical reactions (Garve, Kreft, Jones, & Werz, 2017).
Physical Properties Analysis
The physical properties of organic compounds, including melting points, solubility, and crystalline structure, are vital for understanding their behavior in various environments. Arulraj et al. (2019) conducted a comprehensive study on the crystal structure and physical properties of a piperidin-4-one derivative, providing insight into the physical characteristics of similar compounds (Arulraj, Sivakumar, Rajkumar, Jasinski, Kaur, & Thiruvalluvar, 2019).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and interaction with other molecules, is essential for predicting the compound's behavior in chemical reactions. The work by Girgis, Ismail, and Farag (2011) on synthesizing and analyzing the vasorelaxant properties of pyridine-carbonitriles showcases the approach to studying the chemical properties of such complex molecules (Girgis, Ismail, & Farag, 2011).
properties
IUPAC Name |
[(3R,4R)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-[1-(2-methoxyethyl)piperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O3/c1-14-12-20(13-18(14,22)16-4-3-5-16)17(21)15-6-8-19(9-7-15)10-11-23-2/h14-16,22H,3-13H2,1-2H3/t14-,18+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHFTDAUIJKNTF-KDOFPFPSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C2CCC2)O)C(=O)C3CCN(CC3)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C2CCC2)O)C(=O)C3CCN(CC3)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-3-cyclobutyl-1-{[1-(2-methoxyethyl)-4-piperidinyl]carbonyl}-4-methyl-3-pyrrolidinol |
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